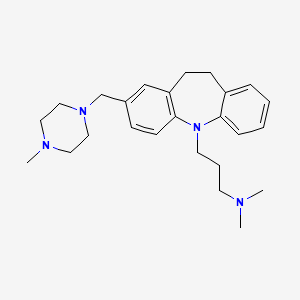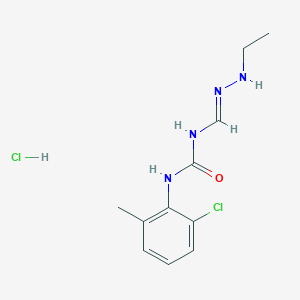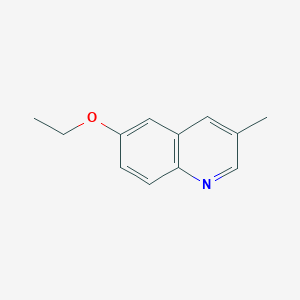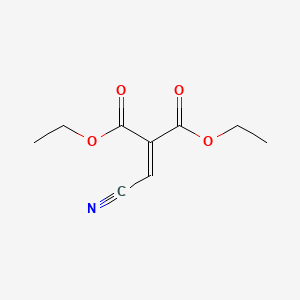
4-Tert-butyl-2-nitrosophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-nitrosophenol is an organic compound characterized by the presence of a tert-butyl group and a nitroso group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-nitrosophenol typically involves the nitration of 4-tert-butylphenol followed by reduction. One common method includes dissolving 4-tert-butylphenol in a solvent such as ethanol, followed by the addition of sulfuric acid and sodium nitrite under controlled temperature conditions. The reaction mixture is then subjected to further processing to yield the desired nitrosophenol compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-2-nitrosophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include 4-tert-butyl-2-nitrophenol, 4-tert-butyl-2-aminophenol, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-nitrosophenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-2-nitrosophenol involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and magnetic properties, making them valuable in various applications. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
4,6-Di-tert-butyl-2-nitrosophenol: This compound has additional tert-butyl groups, which can influence its steric and electronic properties.
4-tert-butyl-2-nitrophenol: The nitro group in this compound makes it more oxidized compared to the nitroso group in 4-tert-butyl-2-nitrosophenol.
2-nitrosophenol: Lacks the tert-butyl group, resulting in different reactivity and solubility properties.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and nitroso groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
63538-00-1 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-tert-butyl-2-nitrosophenol |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3 |
Clave InChI |
LMZTYVPEOJZPAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


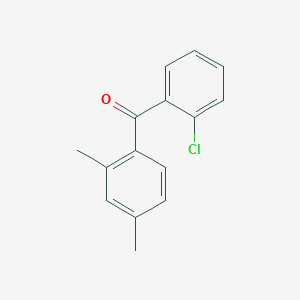
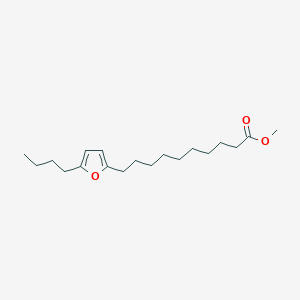
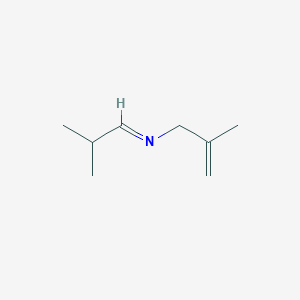
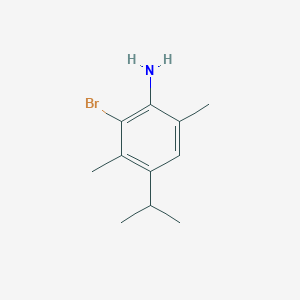

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
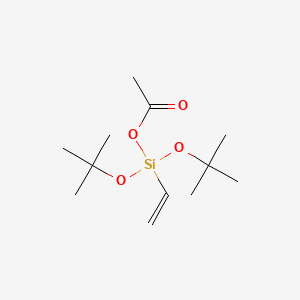
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
